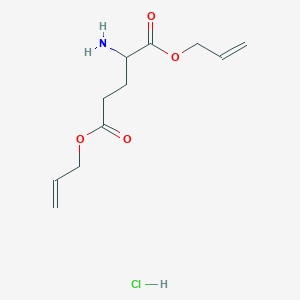
L-Glutamic acid diallyl ester (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-GLU(OALL)-OALL HCL: is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a glutamic acid moiety with allyl protecting groups. This compound is often used in peptide synthesis and other biochemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-GLU(OALL)-OALL HCL typically involves the protection of the glutamic acid’s carboxyl and amino groups with allyl groups. The process may include:
Protection of the Carboxyl Group: Using allyl alcohol in the presence of a catalyst such as palladium to form the allyl ester.
Protection of the Amino Group: Using allyl chloroformate to form the allyl carbamate.
Formation of the Hydrochloride Salt: Treating the protected glutamic acid derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of H-GLU(OALL)-OALL HCL may involve large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield, suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
H-GLU(OALL)-OALL HCL: can undergo various chemical reactions, including:
Deprotection Reactions: Removal of allyl protecting groups using palladium catalysts.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Palladium Catalysts: Used for deprotection of allyl groups.
Coupling Reagents: Such as carbodiimides (e.g., DCC) for peptide bond formation.
Major Products Formed
Deprotected Glutamic Acid Derivatives: After removal of allyl groups.
Peptides: When coupled with other amino acids.
Applications De Recherche Scientifique
H-GLU(OALL)-OALL HCL: is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid derivative.
Biochemical Studies: To study enzyme-substrate interactions.
Pharmaceutical Research: In the development of peptide-based drugs.
Mécanisme D'action
The mechanism of action of H-GLU(OALL)-OALL HCL involves its role as a protected amino acid in peptide synthesis. The allyl groups protect the reactive sites during synthesis, which can be selectively removed to allow for further reactions.
Comparaison Avec Des Composés Similaires
H-GLU(OALL)-OALL HCL: can be compared with other protected amino acid derivatives such as:
Boc-GLU-OH: Boc-protected glutamic acid.
Fmoc-GLU-OH: Fmoc-protected glutamic acid.
Uniqueness
The use of allyl protecting groups in H-GLU(OALL)-OALL HCL provides unique advantages in selective deprotection and compatibility with various synthetic methods.
Conclusion
H-GLU(OALL)-OALL HCL: is a valuable compound in peptide synthesis and biochemical research. Its unique properties and versatility make it an important tool in scientific and industrial applications.
Propriétés
IUPAC Name |
bis(prop-2-enyl) 2-aminopentanedioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4.ClH/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2;/h3-4,9H,1-2,5-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPKKZRNVXKKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCC(C(=O)OCC=C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
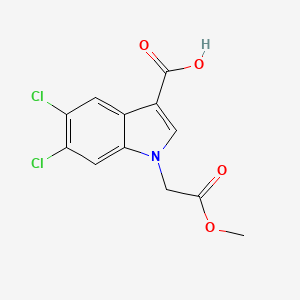
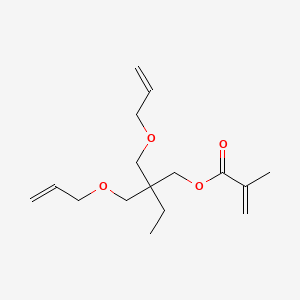
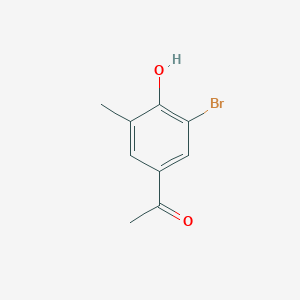
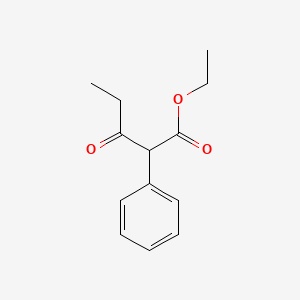
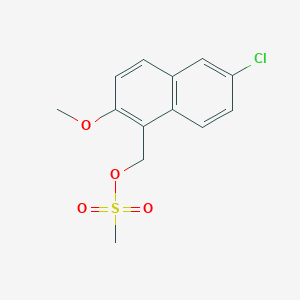
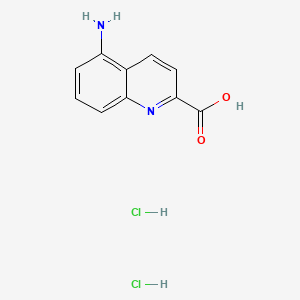
![Propan-2-yl 4-[[1-(4-cyanophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13890280.png)
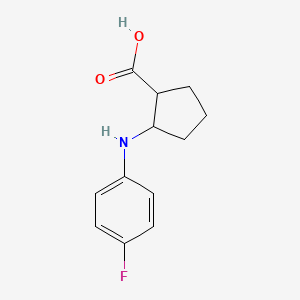
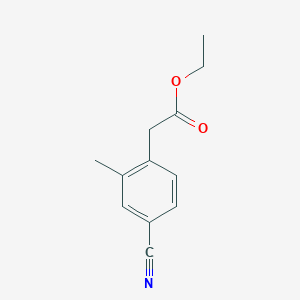
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13890297.png)

![[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-4-(2-methylpropanoyloxy)oxolan-3-yl] 2-methylpropanoate](/img/structure/B13890308.png)

![[1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol;hydrochloride](/img/structure/B13890314.png)
